2-Methylnonane

Boiling Point Vapor Pressure Fuel Volatility

For researchers developing accurate kinetic mechanisms for diesel and jet fuel surrogates, 2-Methylnonane (CAS 871-83-0) is an indispensable model compound. Unlike generic branched alkanes or linear n-decane, its specific methyl branch on the second carbon uniquely governs autoxidation intermediate formation, cool-flame reactivity, and thermophysical properties such as lower viscosity and boiling point (166.9 °C). Using the correct isomer is critical—substitution introduces quantifiable error in CFD simulations, surrogate mixture density, and distillation curve modeling. Ensure your combustion studies and physical property correlations are precise by specifying this exact chemical entity.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 871-83-0
Cat. No. B165365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylnonane
CAS871-83-0
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCCCCCC(C)C
InChIInChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3
InChIKeySGVYKUFIHHTIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylnonane (CAS 871-83-0): A Core C10 Branched Alkane for Fuel Surrogate and Thermophysical Property Research


2-Methylnonane (CAS 871-83-0), also known as isodecane, is a branched alkane with the molecular formula C₁₀H₂₂, representing one of the structural isomers of decane [1]. As a saturated hydrocarbon with a single methyl branch on the second carbon of a nonane backbone, it serves as a key model compound for the slightly branched alkane fraction found in petroleum-derived and hydrotreated renewable fuels [2]. Its physical properties, including a boiling point of 166.9 °C, a density of 0.726 g/mL at 20°C, and a flash point of 46°C, position it as a reference standard in combustion kinetics studies and thermophysical property evaluations of diesel and jet fuel surrogates .

Why n-Decane or Isomeric Methylnonanes Cannot Substitute for 2-Methylnonane in Critical Applications


The thermophysical and combustion behaviors of C10 alkanes are highly sensitive to molecular architecture. 2-Methylnonane, with its specific methyl branch position on the second carbon, exhibits quantifiable differences in boiling point, liquid density, viscosity, and sound velocity when compared to its linear counterpart n-decane and even to other closely related branched isomers like 3-methylnonane and 4-methylnonane [1]. In combustion chemistry, the branching pattern directly influences the formation pathways and yields of key autoxidation intermediates, which govern fuel reactivity and engine knock behavior [2]. These structural nuances make 2-methylnonane a distinct chemical entity for scientific research; substituting it with a generic branched alkane or the linear n-decane introduces measurable error in kinetic modeling validation, physical property correlations, and the development of accurate fuel surrogate mixtures.

Quantitative Differentiation of 2-Methylnonane Against n-Decane and Isomeric Methylnonanes


Boiling Point: 2-Methylnonane vs. n-Decane and Other Methylnonane Isomers

The boiling point of 2-methylnonane is 166.9 °C, which is approximately 7.3 °C lower than that of the linear n-decane (174.2 °C) [1][2]. When compared to its branched isomers, 2-methylnonane boils at 1 °C lower than 3-methylnonane (167.9 °C) and is comparable to 4-methylnonane (166.1 °C) [3]. This data demonstrates that 2-methylnonane is significantly more volatile than n-decane and exhibits a distinct volatility profile among the methylnonanes.

Boiling Point Vapor Pressure Fuel Volatility

Liquid Density: 2-Methylnonane is Less Dense than n-Decane

The liquid density of 2-methylnonane at 20 °C is 0.726 g/mL . In contrast, the density of linear n-decane under the same conditions is higher, typically reported as 0.730 g/mL [1]. The branched isomers 3-methylnonane and 4-methylnonane also exhibit higher densities, reported as 0.732 g/mL and 0.73-0.733 g/mL, respectively [2][3]. This makes 2-methylnonane the least dense among these common C10 comparators.

Liquid Density Specific Gravity Fuel Properties

Dynamic Viscosity: Quantified Temperature-Dependent Values for 2-Methylnonane

The dynamic viscosity (η) of 2-methylnonane has been precisely measured, yielding values of 0.887 ± 0.009 mPa·s at 293.15 K and 0.653 ± 0.007 mPa·s at 313.15 K . A direct comparative study on methylnonane isomers demonstrated that 2-methylnonane exhibits a systematically lower viscosity than 4-methylnonane across a broad temperature range from 283.15 to 448.15 K [1]. For comparison, the viscosity of n-decane at 20°C is approximately 0.92 mPa·s .

Viscosity Fluid Dynamics Fuel Atomization

Speed of Sound: Experimental Data for Thermodynamic Modeling

The speed of sound in 2-methylnonane has been experimentally determined at multiple temperatures under 0.1 MPa, providing values of 1271.4 m/s (283.15 K), 1231.1 m/s (293.15 K), 1191.3 m/s (303.15 K), 1152.0 m/s (313.15 K), and 1113.4 m/s (323.15 K) . This property is essential for deriving the isentropic compressibility and bulk modulus. The study of Prak et al. (2013) confirms that speed of sound values increase with the carbon chain length of the alkane, and that 2-methylnonane's values are distinct from those of other methyl alkanes [1].

Speed of Sound Bulk Modulus Thermodynamics

Cool Flame Reactivity: 2-Methylnonane Exhibits Distinct Autoxidation Chemistry

In a comparative jet-stirred reactor study of C10 hydrocarbon autoxidation from 500 to 630 K, 2-methylnonane (2MNN) was investigated alongside n-decane, 2,7-dimethyloctane (27DMOC), and n-butylcyclohexane (NBCH) [1]. While the classes of intermediates were similar among the paraffinic fuels, the study revealed that the branching pattern of 2MNN leads to a distinct pool of key intermediates governing auto-ignition compared to the linear n-decane and the more highly branched 27DMOC. The mole fraction profiles of reactants and final products, as well as the detailed speciation of intermediates, demonstrated that the fuel reactivity and reaction network of 2-methylnonane are unique and cannot be accurately predicted by models calibrated solely on n-decane or other isomers [1].

Combustion Chemistry Cool Flame Kinetic Modeling

Phase Behavior in Supercritical Ethane: No Significant Difference Among Decane Isomers

A study on the phase equilibria of C10-alkane isomers (n-decane, 2-methylnonane, 3-methylnonane, and 4-methylnonane) in supercritical ethane found that the phase transition pressures of the n-decane isomers did not differ significantly from one another within the temperature (308-348 K) and composition (0.0120-0.662 mass fraction) range studied [1]. This indicates that for solubility and phase behavior in non-polar supercritical fluids, the position of a single methyl branch on a C10 backbone does not confer a substantial differentiation.

Phase Equilibria Supercritical Fluid Solubility

Evidence-Based Application Scenarios for 2-Methylnonane (CAS 871-83-0)


Combustion Chemistry Research: Validation of Kinetic Models for Slightly Branched Alkanes

2-Methylnonane is an essential model compound for studying low-temperature combustion chemistry, particularly the cool flame regime. Its specific branching pattern results in a unique set of autoxidation intermediates and reactivity profiles compared to n-decane and more highly branched alkanes [1]. Researchers developing and validating detailed chemical kinetic mechanisms for diesel and jet fuel surrogates require 2-methylnonane to accurately represent the behavior of the mono-methyl branched alkane fraction. Experimental mole fraction profiles of intermediates from jet-stirred reactor studies serve as critical benchmarks for model refinement [1].

Thermophysical Property Measurement: Development of Surrogate Mixtures for Hydrotreated Renewable Fuels

2-Methylnonane is a key pure component for measuring fundamental thermophysical properties like density, viscosity, and speed of sound, which are essential for formulating accurate surrogate mixtures for hydrotreated renewable fuels (HRFs) [2]. Its specific density (0.726 g/mL) and lower viscosity relative to n-decane and 4-methylnonane must be accounted for when blending surrogates that mimic the physical behavior of real HRFs. The precise experimental data for 2-methylnonane serve as input parameters for equations of state and for computational fluid dynamics (CFD) simulations of fuel injection and combustion [2].

Fuel Volatility and Distillation Modeling

With a boiling point of 166.9 °C—significantly lower than that of n-decane (174.2 °C)—2-methylnonane is used to model the mid-range volatility of fuel blends [3][4]. Its distinct boiling point and vapor pressure influence the distillation curve of a fuel mixture, impacting engine cold-start performance and evaporative emissions. Accurate fuel models require the inclusion of 2-methylnonane to correctly simulate the volatility characteristics imparted by branched alkanes in the C10 range [3].

Fluid Dynamics and Heat Transfer Studies

The precise, temperature-dependent viscosity and speed of sound data available for 2-methylnonane make it a valuable reference fluid for studies in fluid dynamics and heat transfer [5]. Its viscosity (e.g., 0.887 mPa·s at 293.15 K) is a key parameter for calculating Reynolds numbers and pressure drops in fuel lines and injectors. The speed of sound data allows for the calculation of isentropic compressibility and bulk modulus, properties that govern pressure wave propagation and fuel system dynamics [5].

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